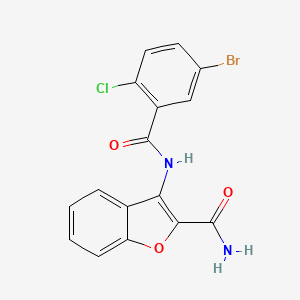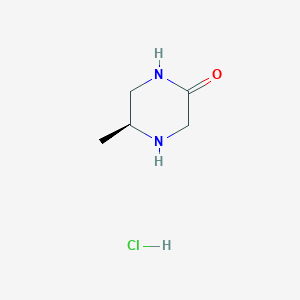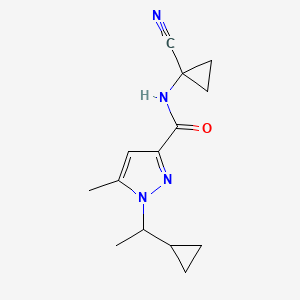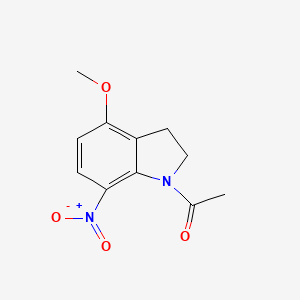![molecular formula C22H23N3O4 B2539553 ethyl 5-(4-phenyltetrahydro-2H-pyran-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396679-87-0](/img/structure/B2539553.png)
ethyl 5-(4-phenyltetrahydro-2H-pyran-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate was synthesized via a cycloaddition reaction of α-cyanocinnamonitrile derivative to ethyl acetoacetate in the presence of piperidine .Molecular Structure Analysis
This compound belongs to the class of organic compounds known as pyrazolopyridines. These are compounds containing a pyrazolopyridine skeleton, which consists of a pyrazole fused to a pyridine. Pyrazole is a 5-membered ring consisting of three carbon atoms and two adjacent nitrogen centers .Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis Approaches
Research on related pyrazole and pyrazolopyrimidine derivatives illustrates various synthetic methods and chemical reactivities. For instance, ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate was synthesized using condensation reactions, leading to a range of pyrazolo[3,4-d]pyrimidine derivatives with potential anti-tumor applications (Nassar et al., 2015). Additionally, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was prepared via a one-pot condensation reaction, highlighting a method for creating complex molecules from simpler precursors (Viveka et al., 2016).
Characterization Techniques
Characterization of these compounds involves a combination of techniques, including single-crystal X-ray diffraction, NMR spectroscopy, and Fourier-transform infrared spectroscopy. These methods provide detailed insights into the molecular structure and electronic properties of the compounds, facilitating their potential applications in various research domains (Viveka et al., 2016).
Applications in Scientific Research
Biological and Pharmacological Potential
Some of the synthesized compounds exhibit biological activities, such as anti-tumor effects, suggesting their potential utility in developing new therapeutic agents. For example, a series of pyrazolo[3,4-d]pyrimidine derivatives were evaluated for their anti-tumor activity, indicating the relevance of these compounds in medicinal chemistry and drug discovery processes (Nassar et al., 2015).
Chemical Reactivity and Novel Fluorescent Molecules
The unique reactivity of these compounds allows for the development of novel fluorescent molecules, which can be used in biochemical assays and materials science. The synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidine derivatives that exhibit strong fluorescence intensity highlights this application, demonstrating the compound's potential as attractive fluorophores for scientific research (Wu et al., 2006).
Mécanisme D'action
Target of Action
The compound is a member of the pyrazolo[1,5-a]pyrimidines family . These compounds are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity .
Mode of Action
It’s known that pyrazolo[1,5-a]pyrimidines, to which this compound belongs, have antimetabolite properties . This suggests that they might work by interfering with the normal metabolic processes of cells, particularly those involving purine biochemical reactions .
Biochemical Pathways
Given that pyrazolo[1,5-a]pyrimidines are purine analogues , it can be inferred that they may affect pathways involving purine metabolism. Disruption of these pathways can lead to a variety of downstream effects, potentially including the inhibition of cell growth and replication.
Result of Action
As a member of the pyrazolo[1,5-a]pyrimidines family, it is known to have antitrypanosomal activity . This suggests that it may have effects at the cellular level that inhibit the growth or survival of trypanosomes.
Action Environment
One study mentions that the stability of similar compounds under exposure to extreme ph was studied
Propriétés
IUPAC Name |
ethyl 5-[(4-phenyloxane-4-carbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-2-29-20(26)18-15-23-25-11-8-17(14-19(18)25)24-21(27)22(9-12-28-13-10-22)16-6-4-3-5-7-16/h3-8,11,14-15H,2,9-10,12-13H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOCRKMPVOXOEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((4-methoxyphenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)propanamide](/img/structure/B2539470.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2539472.png)
![4-(3-methylbutyl)-1-[(4-vinylbenzyl)thio]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2539473.png)

![2-(2-fluorobenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2539475.png)


![N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-furyl)ethyl]benzamide](/img/structure/B2539485.png)

![[2-(2,6-Dimethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2539490.png)
![8-Methoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2539491.png)

